Cyclopentane, (fluoromethyl)-

Lipophilicity LogP ADME prediction

Cyclopentane, (fluoromethyl)- (IUPAC: fluoromethylcyclopentane; C₆H₁₁F; MW 102.15) is a monofluorinated, saturated cyclic hydrocarbon belonging to the broader class of fluorinated cyclopentane building blocks. The compound features a single fluoromethyl (–CH₂F) group appended to a cyclopentane ring, a structural motif that modulates lipophilicity, conformational preferences, and chemical reactivity compared to its non-fluorinated and perfluorinated analogues.

Molecular Formula C6H11F
Molecular Weight 102.15 g/mol
CAS No. 145866-23-5
Cat. No. B12544077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, (fluoromethyl)-
CAS145866-23-5
Molecular FormulaC6H11F
Molecular Weight102.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)CF
InChIInChI=1S/C6H11F/c7-5-6-3-1-2-4-6/h6H,1-5H2
InChIKeyYYKWXZYVDGWGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane, (fluoromethyl)- (CAS 145866-23-5): A Fluorinated Cycloalkane Building Block for Fine Chemical, Medicinal, and Materials Chemistry


Cyclopentane, (fluoromethyl)- (IUPAC: fluoromethylcyclopentane; C₆H₁₁F; MW 102.15) is a monofluorinated, saturated cyclic hydrocarbon belonging to the broader class of fluorinated cyclopentane building blocks [1]. The compound features a single fluoromethyl (–CH₂F) group appended to a cyclopentane ring, a structural motif that modulates lipophilicity, conformational preferences, and chemical reactivity compared to its non-fluorinated and perfluorinated analogues [2]. This simple yet strategically functionalized scaffold serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty electrolyte solvents, where controlled introduction of fluorine is critical for tuning pharmacokinetic and physicochemical properties [3].

Why Cyclopentane, (fluoromethyl)- Cannot Be Interchanged with Methylcyclopentane or Fluorocyclopentane


The assumption that methylcyclopentane (C₆H₁₂) or fluorocyclopentane (C₅H₉F) can serve as equivalent replacements for (fluoromethyl)cyclopentane in synthesis, formulation, or materials applications is contradicted by fundamental differences in conformational equilibria, dipole moments, and hydrogen-bond acceptor capacity [1]. Unlike methylcyclopentane, which is essentially nonpolar, the –CH₂F group introduces a sizable dipole moment (∼1.8–2.0 D) and a stereoelectronic gauche preference that alters both ground-state conformation and transition-state energies in SN2 and elimination reactions [2]. Substituting (fluoromethyl)cyclopentane with fluorocyclopentane or perfluoromethylcyclopentane changes the compound’s logP by ≥0.5 units and its boiling point by ≥30 °C, undermining the reproducibility of reaction yields, distillation protocols, and biological assay results [3]. These differences are not incremental; they represent distinct chemical entities with unique physical properties directly relevant to procurement specification and experimental design.

Quantitative Differentiation: Cyclopentane, (fluoromethyl)- vs. Closest Analog Compounds


LogP (Lipophilicity): (Fluoromethyl)cyclopentane vs. Methylcyclopentane

In computed partition coefficients, (fluoromethyl)cyclopentane (XLogP3 = 2.4) exhibits a modest but biologically meaningful increase in lipophilicity compared to methylcyclopentane (LogP = 2.20). An experimental study on α-fluoromethyl cyclopentane building blocks reported a logP increase of approximately 0.5 units for CH₂F-substituted amide derivatives relative to their methyl counterparts [1][2]. This modest lipophilicity gain is significant in medicinal chemistry, as each 0.5 log unit change can translate to a measurable shift in membrane permeability and metabolic clearance.

Lipophilicity LogP ADME prediction

Boiling Point: (Fluoromethyl)cyclopentane vs. Methylcyclopentane and Fluorocyclopentane

Estimated boiling point data highlight a substantial volatility difference: (fluoromethyl)cyclopentane (Tb ≈ 34.8 °C at 760 mmHg) is significantly more volatile than methylcyclopentane (Tb = 72 °C) and fluorocyclopentane (Tb = 68.8 °C at 760 mmHg) [1]. The approximately 37 °C lower boiling point of (fluoromethyl)cyclopentane relative to methylcyclopentane is attributed to reduced molecular surface area and weaker van der Waals interactions despite the presence of the polar C–F bond. This property is critical for applications requiring low-boiling specialty solvents or volatile reaction media.

Physical property Boiling point Volatility

Conformational Preference: Gauche Effect in (Fluoromethyl)cyclopentane vs. Methylcyclopentane

Ab initio molecular orbital calculations demonstrate that fluoromethyl substitution introduces a stereoelectronic gauche preference absent in methylcyclopentane [1]. In methylcyclopentane, the methyl group adopts an equatorial-like orientation with minimal energy penalty (< 0.5 kcal/mol) for rotation. In contrast, the –CH₂F group in (fluoromethyl)cyclopentane exhibits a 0.7–1.2 kcal/mol preference for gauche conformations due to σ→σ* hyperconjugative interactions involving the C–F bond, as established in the foundational study by Cremer, Binkley, and Pople [1]. This conformational bias influences ring-puckering dynamics and the accessibility of reactive intermediates in substitution chemistry.

Conformational analysis Gauche effect Molecular modeling

Patent-Validated Electrochemical Stability: (Fluoromethyl)cyclopentane as Nonaqueous Electrolyte Solvent

Patent literature explicitly names (fluoromethyl)cyclopentane among fluorine-containing cyclic saturated hydrocarbons with high oxidation resistance for nonaqueous electrolyte solvents in lithium secondary batteries and electric double-layer capacitors [1]. The patent specification describes that these fluorinated cyclopentanes exhibit oxidation potentials exceeding 5.0 V vs. Li/Li⁺, enabling their use in high-voltage electrochemical storage devices where conventional hydrocarbon solvents (e.g., cyclohexane, methylcyclopentane) undergo oxidative decomposition below 4.5 V [1]. Although quantitative oxidation potential values for the specific monofluorinated compound are not explicitly tabulated in the patent, the class-level data support a distinct advantage over non-fluorinated cyclic hydrocarbons.

Electrolyte solvent Electrochemical stability Lithium battery

Synthetic Accessibility: Scalable Entry to α-Fluoromethyl Cyclopentane Building Blocks

A 2026 report details a scalable synthesis of α-fluoroalkyl-substituted cyclopentane building blocks proceeding from cyclopentane carboxylate via α-fluoromethylation, yielding multigram quantities of CH₂F-substituted cyclopentane esters, amines, and carboxylic acids relevant to medicinal chemistry [1]. The protocol explicitly contrasts the CH₂F-substituted series with CHF₂ and CF₃ analogues, noting that the monofluoromethyl group introduces the smallest steric perturbation while still delivering measurable pKₐ shifts (ΔpKₐ ≈ –0.3 to –0.5 units for carboxylic acid derivatives) and logP increases relative to the non-fluorinated parent [1]. This establishes (fluoromethyl)cyclopentane as a synthetically tractable entry point to a family of building blocks with graded fluorine content.

Synthetic methodology Fluoromethylation Scalability

Procurement-Relevant Application Scenarios for Cyclopentane, (fluoromethyl)-


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates

When a lead series based on a cyclopentane scaffold requires a modest lipophilicity increase (ΔLogP ≈ 0.2–0.5) to cross the blood-brain barrier without triggering hERG liability or metabolic instability, (fluoromethyl)cyclopentane building blocks offer a predictable physicochemical modulation [1]. The synthetic accessibility validated at multigram scale ensures that sufficient quantities of key intermediates (amines, carboxylic acids) can be procured for SAR exploration and in vivo pharmacokinetic studies [1].

Electrolyte Formulation: High-Voltage Lithium-Ion Battery Solvent

For nonaqueous electrolyte formulations in lithium secondary batteries operating above 4.5 V, fluorinated cyclopentanes including (fluoromethyl)cyclopentane are claimed to provide superior oxidative stability compared to conventional hydrocarbon solvents [2]. Procurement of this compound as a co-solvent or additive can extend the electrochemical stability window and suppress gas evolution at the cathode interface, improving cycle life and safety in high-energy-density cells [2].

Agrochemical Intermediate: Synthesis of Fluorinated Pyrethroid or Neonicotinoid Analogues

The –CH₂F group imparts metabolic stability against oxidative enzymes (e.g., cytochrome P450 monooxygenases) commonly encountered in insect detoxification pathways. The scaffold’s balanced lipophilicity (XLogP3 = 2.4) supports cuticular penetration while maintaining favorable soil mobility and environmental degradation profiles. The patent-validated synthetic routes to functionalized derivatives enable the construction of fluorinated cyclopentane-containing agrochemicals with improved field persistence [1][3].

Chemical Biology: ¹⁹F NMR Probe Synthesis and Biophysical Studies

The single fluorine atom in (fluoromethyl)cyclopentane serves as a sensitive ¹⁹F NMR reporter for studying protein-ligand interactions, conformational dynamics, and metabolic fate [4]. Unlike trifluoromethyl (–CF₃) probes, the –CH₂F group introduces minimal steric perturbation and avoids line-broadening from ¹⁹F–¹⁹F dipolar couplings, enabling cleaner spectroscopic readouts in biochemical assays [4]. This application leverages the compound’s unique balance of fluorine content and structural simplicity.

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